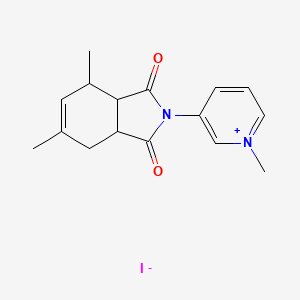
N,N'-bis(4-iodophenyl)phthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-iodophenyl)phthalamide, also known as BIPI or iodinated BIPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIPI is an iodinated derivative of N,N'-bis(4-aminophenyl)phthalamide (BAPA), which is a commonly used fluorescent probe in biochemical and biophysical studies.
Mecanismo De Acción
The mechanism of action of N,N'-bis(4-iodophenyl)phthalamide involves its ability to bind to hydrophobic regions of proteins and biological membranes. N,N'-bis(4-iodophenyl)phthalamide has a high affinity for lipid bilayers, which allows it to insert into the membrane and interact with the hydrophobic regions of membrane proteins. This interaction can induce conformational changes in the protein, leading to altered function or activity.
Biochemical and Physiological Effects
N,N'-bis(4-iodophenyl)phthalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce changes in protein conformation and activity, alter membrane fluidity, and affect membrane protein function. Additionally, N,N'-bis(4-iodophenyl)phthalamide has been shown to affect the activity of enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-bis(4-iodophenyl)phthalamide in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection and quantification of protein-ligand interactions. Additionally, N,N'-bis(4-iodophenyl)phthalamide has a high affinity for lipid bilayers, which makes it a useful tool for studying membrane proteins. However, one limitation of using N,N'-bis(4-iodophenyl)phthalamide is its potential to interfere with protein function due to its hydrophobic nature.
Direcciones Futuras
There are many potential future directions for research involving N,N'-bis(4-iodophenyl)phthalamide. One area of interest is the development of new derivatives of N,N'-bis(4-iodophenyl)phthalamide with improved properties, such as increased water solubility or higher fluorescence quantum yield. Additionally, N,N'-bis(4-iodophenyl)phthalamide could be used in combination with other probes to study complex biological systems, such as protein-protein interactions or signaling pathways. Finally, N,N'-bis(4-iodophenyl)phthalamide could be used to study the effects of drugs or other small molecules on protein function and activity.
Métodos De Síntesis
The synthesis of N,N'-bis(4-iodophenyl)phthalamide involves the reaction of BAPA with iodine monochloride (ICl) in the presence of acetic acid. The reaction yields N,N'-bis(4-iodophenyl)phthalamide as a yellow crystalline powder with a high yield. The chemical structure of N,N'-bis(4-iodophenyl)phthalamide consists of two 4-iodophenyl groups attached to the phthalimide core.
Aplicaciones Científicas De Investigación
N,N'-bis(4-iodophenyl)phthalamide has been widely used in scientific research as a fluorescent probe for various applications. It has been used to study protein-ligand interactions, protein folding, and conformational changes. N,N'-bis(4-iodophenyl)phthalamide has also been used to label proteins and peptides for imaging and tracking purposes. Additionally, N,N'-bis(4-iodophenyl)phthalamide has been used as a tool to study the structure and function of biological membranes.
Propiedades
IUPAC Name |
1-N,2-N-bis(4-iodophenyl)benzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-13-5-9-15(10-6-13)23-19(25)17-3-1-2-4-18(17)20(26)24-16-11-7-14(22)8-12-16/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHNSLIWCCFVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,2-N-bis(4-iodophenyl)benzene-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)
![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)
![4-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5187297.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
![N-[2-(benzoylamino)benzoyl]isoleucine](/img/structure/B5187307.png)
![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)

![5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187325.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187327.png)
![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5187343.png)